molecular formula C11H20N2O3 B2918671 ethyl 5-hydroxy-6-(propylamino)-1,2,3,6-tetrahydropyridine-4-carboxylate CAS No. 866008-29-9

ethyl 5-hydroxy-6-(propylamino)-1,2,3,6-tetrahydropyridine-4-carboxylate

Cat. No.: B2918671
CAS No.: 866008-29-9
M. Wt: 228.292
InChI Key: XDYXVOZRBZLARE-UHFFFAOYSA-N
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Description

Ethyl 5-hydroxy-6-(propylamino)-1,2,3,6-tetrahydropyridine-4-carboxylate is a chemical compound with a complex structure that includes a tetrahydropyridine ring, a hydroxy group, and a propylamino substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-hydroxy-6-(propylamino)-1,2,3,6-tetrahydropyridine-4-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Tetrahydropyridine Ring: This can be achieved through a cyclization reaction involving appropriate starting materials.

    Introduction of the Hydroxy Group: This step often involves selective hydroxylation reactions.

    Attachment of the Propylamino Group: This can be done through nucleophilic substitution reactions using propylamine.

    Esterification: The final step involves the esterification of the carboxyl group with ethanol to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-hydroxy-6-(propylamino)-1,2,3,6-tetrahydropyridine-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group under appropriate conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The propylamino group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can lead to the formation of a ketone or aldehyde, while reduction can yield alcohols or amines.

Scientific Research Applications

Ethyl 5-hydroxy-6-(propylamino)-1,2,3,6-tetrahydropyridine-4-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including its effects on enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 5-hydroxy-6-(propylamino)-1,2,3,6-tetrahydropyridine-4-carboxylate involves its interaction with specific molecular targets. The hydroxy and propylamino groups play crucial roles in binding to these targets, which can include enzymes, receptors, and other proteins. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-aminomethyl-5-hydroxy-1H-indole-3-carboxylate: This compound has a similar structure but includes an indole ring instead of a tetrahydropyridine ring.

    5-hydroxy-2-aminomethyl-1H-indole-3-carboxylic acid: Another similar compound with an indole ring and a carboxylic acid group.

Uniqueness

Ethyl 5-hydroxy-6-(propylamino)-1,2,3,6-tetrahydropyridine-4-carboxylate is unique due to its tetrahydropyridine ring, which imparts different chemical properties compared to indole derivatives. This uniqueness makes it valuable for specific applications where the tetrahydropyridine structure is advantageous.

Properties

IUPAC Name

ethyl 5-hydroxy-6-(propylamino)-1,2,3,6-tetrahydropyridine-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O3/c1-3-6-12-10-9(14)8(5-7-13-10)11(15)16-4-2/h10,12-14H,3-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDYXVOZRBZLARE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC1C(=C(CCN1)C(=O)OCC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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